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Compound of Interest

Compound Name: Dimethylstannane

Cat. No.: B1199893

Disclaimer: Direct experimental spectroscopic data for dimethylstannane ((CHs)2SnH2) is not
readily available in the reviewed literature. This guide provides a detailed analysis of the
expected spectroscopic characteristics of dimethylstannane based on the known data of its
close structural analogues, trimethylstannane ((CHs)sSnH) and tetramethylstannane
((CHs)aSn). The presented data serves as a reference for researchers, scientists, and drug
development professionals working with organotin compounds.

Introduction

Dimethylstannane ((CHs)2SnH:2) is a fundamental organotin hydride. Understanding its
structural and electronic properties through spectroscopic techniques is crucial for its
application in synthesis and materials science. This technical guide summarizes the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
dimethylstannane. Due to the scarcity of direct experimental data, this guide heavily relies on
the analysis of the well-characterized analogues, trimethylstannane and tetramethylstannane.

Predicted Spectroscopic Data of Dimethylstannane

The following tables summarize the predicted and known spectroscopic data for
dimethylstannane and its analogues.

NMR Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. H,

13C, and 11°Sn are the key nuclei for the characterization of dimethylstannane.

Table 1: Predicted *H NMR Data for Dimethylstannane and Analogues

Chemical Shift (5, Coupling

Compound Moiety
ppm) Constants (J, Hz)
Dimethylstannane
CHs ~0.1-0.3 2J(119Sn-1H) = 50-60
((CHs)2SnHz2)
1J(119Sn-1H) = 1600-
SnH:z ~3.5-45
1800
Trimethylstannane
CHs ~0.15 2J(19Sn-1H) = 52
((CH3)3SnH)
SnH ~4.3 1J(11°Sn-1H) = 1748
Tetramethylstannane 2)(11°Sn-1H) = 54.3,
CHs 0.070
((CHs)aSn) 2J(17sSn-1H) = 51.9[1]

Predicted values for dimethylstannane are italicized and are based on trends observed in

related organotin hydrides.

Table 2: Predicted 3C NMR Data for Dimethylstannane and Analogues

Compound

Chemical Shift (6, ppm)

Coupling Constants (J, Hz)

Dimethylstannane

~-10to -5 1J(19Sn-13C) = 300-350
((CHs)2SnH:2)
Trimethylstannane

-94 1J(119Sn-13C) = 334[2]
((CH3)3SnH)
Tetramethylstannane

-9.5 1J(19Sn-13C) = 338
((CHs)aSn)

Predicted values for dimethylstannane are italicized.
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Table 3: Predicted 11°Sn NMR Data for Dimethylstannane and Analogues

Compound Chemical Shift (6, ppm)
Dimethylstannane ((CHs)2SnHz) ~-200 to -250
Trimethylstannane ((CH3)3SnH) -109.5
Tetramethylstannane ((CHs)4Sn) 0 (Reference)[3]

Predicted values for dimethylstannane are italicized.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The key feature in the IR
spectrum of dimethylstannane would be the Sn-H stretching vibration.

Table 4: Key IR Absorptions for Dimethylstannane and Analogues
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Compound

Functional Group

Wavenumber (cm~?)

Dimethylstannane

Sn-H stretch ~1800-1850
((CH3)2SnHz2)
C-H stretch ~2900-3000
CHs deformation ~1190, ~1420
Sn-C stretch ~510-530
Trimethylstannane
Sn-H stretch 1817
((CHs)3SnH)
C-H stretch 2975, 2907
CHs deformation 1192
Sn-C stretch 512, 529
Tetramethylstannane
C-H stretch 2970, 2890
((CHs3)aSn)
CHs deformation 1188
Sn-C stretch 524[4]

Predicted values for dimethylstannane are italicized and bolded for emphasis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 5: Expected Mass Spectrometry Data for Dimethylstannane and Analogues
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Key Fragments (m/z) and

Compound Molecular lon (m/z) )
Interpretation
Dimethylstannane 135 ([M-CHs]*), 120 ([M-
152 (for 120Sn)
((CH3)2SnH-2) 2CHs]*), 119 ([SnH]Y)
Trimethylstannane 149 ([M-CHs]*), 133 ([M-
166 (for 12°Sn)
((CH3)3SnH) 2CHs]*), 119 ([SnH]*)
165 ([M-CHs]*, base peak),
Tetramethylstannane
180 (for 120Sn)[1] 135 ([M-3CHs]*), 120 ([Sn]*)
((CHs)aSn)

[5]

Predicted values for dimethylstannane are italicized. Tin has several isotopes, leading to a

characteristic isotopic pattern for tin-containing fragments.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for

reproducibility.

NMR Spectroscopy

Sample Preparation: Samples of organotin compounds are typically prepared in deuterated
solvents such as benzene-ds, chloroform-di, or toluene-ds at concentrations ranging from 4-
10 mM for *H NMR and higher concentrations (0.3-1.0 M) for 13C and 1°Sn NMR.[6]

Instrumentation: A standard multinuclear NMR spectrometer (e.g., Bruker Avance 400 MHz
or higher) is used.

'H NMR: Standard pulse programs are used. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

13C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and
improve sensitivity. Chemical shifts are referenced to the deuterated solvent.

11950 NMR: Due to its lower natural abundance and sensitivity, 12°Sn NMR often requires a
greater number of scans.[3] Tetramethylstannane (6 = 0 ppm) is the common external
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standard for 11°Sn chemical shifts.[3]

Infrared (IR) Spectroscopy

o Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates
(e.g., KBr or NaCl). Solid samples are typically prepared as a KBr pellet or a mull (e.qg.,
Nujol).

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum, typically in the range of 4000-400 cm~1. The instrument is purged with dry air or
nitrogen to minimize atmospheric water and carbon dioxide interference.

Mass Spectrometry

¢ Instrumentation: Electron lonization (El) mass spectrometry is commonly used for volatile
organotin compounds. The sample is introduced into the ion source, where it is vaporized
and bombarded with a high-energy electron beam (typically 70 eV).

e Analysis: The resulting positively charged fragments are separated by a mass analyzer (e.g.,
a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The
detector records the abundance of each fragment, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
compound like dimethylstannane.
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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization
of an organotin compound.

Predicted Mass Spectrometry Fragmentation of
Dimethylstannane

The following diagram illustrates the predicted key fragmentation pathways for
dimethylstannane in an El mass spectrometer.
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Predicted Mass Fragmentation of Dimethylstannane

- oCHs -oH
[CHsSNnH:2]* [(CH3)2SnH]*
m/z = 137 m/z =151
- *CHs -H2
[SnH2]* [CHsSN]*
m/z =122 m/z = 135

[SnH]*
m/z =121

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of the dimethylstannane molecular ion in
mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Dimethylstannane and Its
Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199893#spectroscopic-data-of-dimethylstannane-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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